[2-(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanol
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Overview
Description
(2-(4-Ethyl-4,5-dihydrooxazol-2-yl)phenyl)methanol is an organic compound that features a phenyl ring substituted with a methanol group and an oxazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-Ethyl-4,5-dihydrooxazol-2-yl)phenyl)methanol typically involves the reaction of 2-(4-ethylphenyl)oxazoline with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability. Techniques such as distillation and crystallization may be employed to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
(2-(4-Ethyl-4,5-dihydrooxazol-2-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of (2-(4-Ethyl-4,5-dihydrooxazol-2-yl)phenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The oxazoline ring can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl ring may also participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
- (2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)methanol
- (2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol
- (2-(4-Benzyl-4,5-dihydrooxazol-2-yl)phenyl)methanol
Comparison: (2-(4-Ethyl-4,5-dihydrooxazol-2-yl)phenyl)methanol is unique due to the presence of the ethyl group on the oxazoline ring, which can influence its chemical reactivity and interaction with biological targets. Compared to its dimethyl, phenyl, and benzyl analogs, the ethyl-substituted compound may exhibit different solubility, stability, and biological activity profiles.
Properties
CAS No. |
63285-63-2 |
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Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
[2-(4-ethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanol |
InChI |
InChI=1S/C12H15NO2/c1-2-10-8-15-12(13-10)11-6-4-3-5-9(11)7-14/h3-6,10,14H,2,7-8H2,1H3 |
InChI Key |
VNGFWAKYAHLXDR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1COC(=N1)C2=CC=CC=C2CO |
Origin of Product |
United States |
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